N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine
Description
The compound N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine features a fluorobenzyl group linked via a sulfanyl (-S-) bridge to a phenyl ring, which is further connected to an imine (-CH=N-) group bonded to a 2-thienyl moiety.
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]-1-thiophen-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNS2/c19-15-5-3-14(4-6-15)13-22-17-9-7-16(8-10-17)20-12-18-2-1-11-21-18/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJZYKZDHJXLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine, with the molecular formula CHFNS, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound features a thienylmethylene moiety attached to a phenyl group that carries a sulfanyl substitution with a fluorobenzyl group. The presence of the fluorine atom is notable for its influence on biological activity due to the electronegativity and lipophilicity it imparts.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with thienyl aldehydes, employing methods such as condensation reactions. These synthetic pathways are crucial for optimizing yield and purity, which directly influence biological evaluations.
Anticancer Properties
Recent studies have investigated the anticancer potential of various thiazolidine derivatives, which share structural similarities with our compound. For instance, derivatives have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction through both extrinsic and intrinsic pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 4x | MCF-7 | < 10 | Apoptosis |
| 18 | A549 | < 20 | Apoptosis |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific IC values for the compound need further investigation.
Antimicrobial Activity
The compound's sulfanyl group suggests potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial effects against Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the phenyl ring can enhance antimicrobial efficacy, particularly when electronegative atoms like fluorine are present .
Table 2: Antimicrobial Activity Overview
| Compound Type | Target Bacteria | Activity Level |
|---|---|---|
| Thiazolidine Derivatives | Staphylococcus aureus | Moderate |
| This compound | TBD | TBD |
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Similar thiazole-based compounds have shown effectiveness as inhibitors of various enzymes, including alkaline phosphatase and others involved in metabolic pathways. The inhibition mechanisms often involve binding to the active site or altering enzyme conformation .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiazolidine derivatives on human cancer cell lines, revealing that compounds with similar structural motifs to this compound exhibited significant growth inhibition.
- Antimicrobial Screening : Another research effort screened several derivatives against common bacterial strains, providing preliminary data suggesting that the presence of a fluorobenzyl group enhances antibacterial activity.
Comparison with Similar Compounds
Structural Analogues and Key Variations
Electronic and Physicochemical Properties
- Sulfanyl vs. Sulfonyl/Oxy Linkers: The target's sulfanyl bridge (-S-) is less polar than sulfonyl (-SO₂-) in but more lipophilic than ether (-O-) in . This may enhance membrane permeability compared to sulfonyl-containing analogs.
- Heterocyclic Systems: Thienyl (target) vs. furyl () or thiazol (): Thienyl's larger sulfur atom may provide stronger π-π stacking compared to furyl's oxygen.
Imine vs. Amine Groups :
- The target's imine (-CH=N-) is more reactive than secondary amines (e.g., ) but less stable under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
